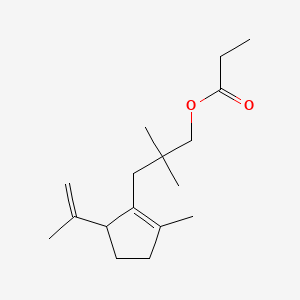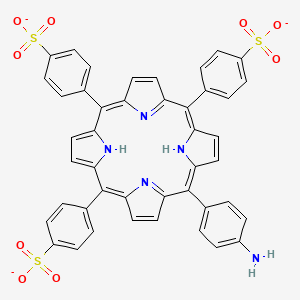
Triammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triammonium is a chemical compound that plays a significant role in various scientific and industrial applications. It is known for its ability to participate in numerous chemical reactions and serve as a buffering agent. This compound citrate, for instance, is a well-known derivative of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triammonium compounds can be synthesized through various chemical reactions involving ammonia and other reactants. The specific synthetic route depends on the desired this compound derivative. For example, this compound citrate can be prepared by reacting citric acid with ammonia under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound compounds typically involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations. These methods ensure the efficient and cost-effective production of high-purity this compound compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Triammonium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific structure and functional groups present in the compound.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired reaction outcome. For example, oxidation reactions may involve oxidizing agents such as hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.
Major Products Formed: The products of these reactions can vary widely, ranging from simple inorganic salts to complex organic molecules. The specific products depend on the reactants and reaction conditions used.
Applications De Recherche Scientifique
Triammonium compounds have diverse applications in scientific research, including:
Chemistry: this compound compounds are used as buffering agents in chemical reactions and analytical procedures.
Biology: They play a role in biological studies, particularly in understanding cellular processes and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: These compounds are used in various industrial processes, including food additives, pharmaceuticals, and agricultural products.
Mécanisme D'action
The mechanism by which triammonium compounds exert their effects depends on their specific structure and functional groups. For example, this compound citrate acts as a buffering agent by maintaining a stable pH in solutions. The molecular targets and pathways involved in its mechanism of action can vary based on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Ammonium citrate
Ammonium chloride
Sodium citrate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C44H28N5O9S3-3 |
|---|---|
Poids moléculaire |
866.9 g/mol |
Nom IUPAC |
4-[20-(4-aminophenyl)-10,15-bis(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H31N5O9S3/c45-29-9-1-25(2-10-29)41-33-17-19-35(46-33)42(26-3-11-30(12-4-26)59(50,51)52)37-21-23-39(48-37)44(28-7-15-32(16-8-28)61(56,57)58)40-24-22-38(49-40)43(36-20-18-34(41)47-36)27-5-13-31(14-6-27)60(53,54)55/h1-24,46,49H,45H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)/p-3 |
Clé InChI |
LYMXZAHQTVAWKE-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


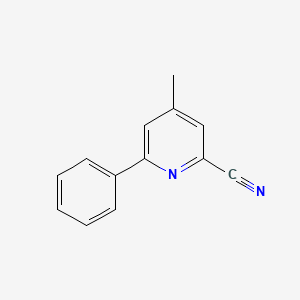
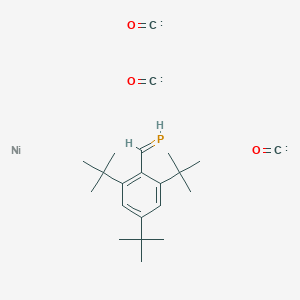
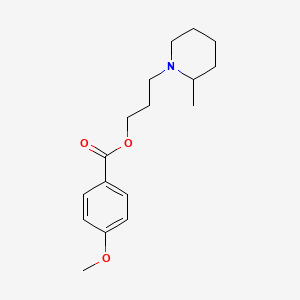
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)

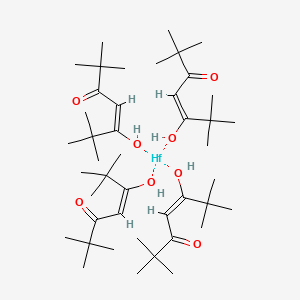
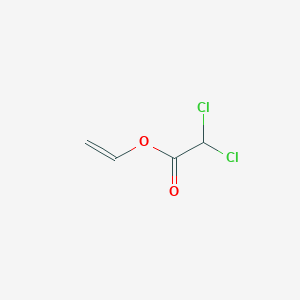
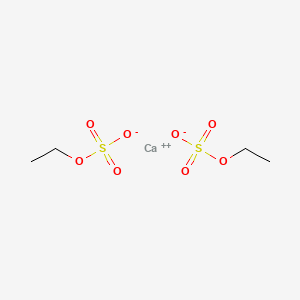
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
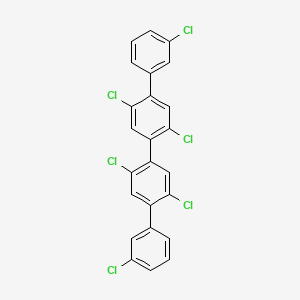
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
